2-(3,5-dimethyl-1H-pyrrol-2-yl)pyridine
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrrol-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-7-9(2)13-11(8)10-5-3-4-6-12-10/h3-7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPKDIRROJNTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428993 | |
| Record name | Pyridine, 2-(3,5-dimethyl-1H-pyrrol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402499-85-8 | |
| Record name | Pyridine, 2-(3,5-dimethyl-1H-pyrrol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr method utilizes 1,4-dicarbonyl precursors (e.g., 2,5-hexanedione) reacted with ammonium acetate under acidic conditions to yield 3,5-dimethylpyrrole. Key parameters include:
Pyridine Ring Construction
Pyridine synthesis via the Hantzsch method involves cyclocondensation of:
-
Aldehyde : Isobutyraldehyde (for methyl substitution)
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β-Keto ester : Ethyl acetoacetate
-
Ammonia source : Ammonium acetate in ethanol.
Yields typically range from 45% to 60%, with microwave-assisted protocols reducing reaction times by 70% (20 minutes vs. 6 hours).
Coupling Methodologies for Hybrid Assembly
Direct C–H Activation
Recent advances in C–H functionalization enable direct coupling of preformed pyrrole and pyridine units. A representative protocol involves:
Suzuki-Miyaura Cross-Coupling
For precision in regiochemistry, Suzuki coupling connects boronic acid-functionalized pyrroles to bromopyridines:
| Component | Pyrrole-Boronic Acid | 2-Bromopyridine |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) | – |
| Base | Na₂CO₃ | – |
| Solvent | DME/H₂O (3:1) | – |
| Temperature | 80°C, 12 hours | – |
| Yield | 72–81% | – |
This method offers superior regiocontrol compared to direct C–H activation.
Optimization Strategies for Enhanced Efficiency
Solvent and Catalytic System Tuning
Flow Chemistry Applications
Continuous flow reactors address scalability challenges:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Temperature | 120°C | 150°C |
| Productivity | 0.8 g/L·h | 5.2 g/L·h |
| Purity | 92% | 98% |
Flow systems enable kilogram-scale production with reduced side-product formation.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) shows ≥98% purity with tᵣ = 6.72 minutes.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrrol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, often using reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions include pyridine-N-oxide derivatives, reduced pyridine derivatives, and various substituted pyrrole compounds .
Scientific Research Applications
Chemistry
This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form pyridine-N-oxide derivatives using potassium permanganate or chromium trioxide. |
| Reduction | Reduction reactions can yield reduced pyridine derivatives using hydrogen gas with a palladium catalyst. |
| Substitution | Electrophilic substitution can occur at the pyrrole ring with halogens or sulfonyl chlorides. |
Biology
Research has indicated potential biological activities of 2-(3,5-dimethyl-1H-pyrrol-2-yl)pyridine:
- Antimicrobial Properties: Investigated for effectiveness against various bacterial strains.
- Anticancer Activity: Studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The compound is being explored for its potential in drug development:
- Therapeutic Agents: It shows promise as a lead compound for designing new drugs targeting specific enzymes and receptors involved in disease pathways.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
-
Anticancer Research:
- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting potential as anticancer agents.
-
Antibacterial Activity:
- Research indicated that certain formulations containing this compound showed enhanced antibacterial activity compared to traditional antibiotics.
-
Material Science:
- The compound has been utilized in developing organic semiconductors and light-emitting diodes (LEDs), showcasing its versatility beyond biological applications.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrrol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
(S)-2-(3-(3,5-Dimethyl-1H-pyrrol-2-yl)-3-phenylpropanoyl)pyridine 1-Oxide (3q)
- Structure: Differs by the addition of a phenylpropanoyl group and a pyridine N-oxide.
- Synthesis : Prepared via Lewis acid-catalyzed enantioselective Friedel–Crafts alkylation in water, demonstrating the compatibility of 3,5-dimethylpyrrole in aqueous asymmetric synthesis .
- Spectral Data :
- Applications : Serves as a chiral intermediate in pharmaceutical synthesis.
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethan-1-one
Table 1: Comparison of Pyrrole Derivatives
Pyrazole and Thiazole Analogs
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
- Structure : Replaces pyrrole with pyrazole and incorporates a fused thiazole-pyridine system.
- Electronic Effects : Pyrazole’s dual nitrogen atoms increase electron deficiency compared to pyrrole, altering reactivity in metal coordination .
- Applications : Studied for antimicrobial activity, reflecting the biological relevance of heterocyclic hybrids .
Key Insight : The substitution of pyrrole with pyrazole or thiazole significantly modifies electronic properties, which can tailor compounds for specific biological or catalytic roles.
Pharmaceutical Derivatives: Obatoclax Mesylate
- Structure : Contains a (3,5-dimethylpyrrol-2-yl)methylene group linked to an indole-pyrrole system .
- Synthesis : Complex multi-step process involving methanesulfonate salt formation, contrasting with simpler Friedel–Crafts routes used for pyrrole derivatives .
Structural and Spectral Analysis
- NMR Trends: Pyridine protons in the target compound are expected to resonate downfield (δ ~8.0–8.5 ppm) due to the ring’s electron-withdrawing nature. This contrasts with upfield shifts observed in saturated or electron-rich systems like 1-(3,5-dimethylpyrrol-2-yl)ethanone (δ ~2.0–3.0 ppm for methyl groups) .
- Mass Spectrometry : HRMS data for related compounds (e.g., m/z 283.1075 for Compound 3q ) provide benchmarks for verifying the target compound’s molecular ion.
Biological Activity
2-(3,5-Dimethyl-1H-pyrrol-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound is characterized by a pyridine ring substituted with a 3,5-dimethyl-1H-pyrrole moiety. It serves as a building block for synthesizing more complex heterocyclic compounds and has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways .
Anticancer Properties
The compound has also been studied for its anticancer potential. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro studies demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines, including breast and lung cancer cells .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the exposure duration. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating potent antibacterial activity. The compound's ability to disrupt bacterial membrane integrity was confirmed through leakage assays .
Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive/negative bacteria | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Activation of caspases; modulation of cell cycle |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production | Inhibition of cytokine signaling pathways |
Q & A
Basic Research Questions
Synthesis and Characterization Q: What are the optimal synthetic routes for preparing 2-(3,5-dimethyl-1H-pyrrol-2-yl)pyridine, and how can purity be ensured? A: The compound can be synthesized via condensation reactions between pyrrole derivatives and pyridine precursors under anhydrous conditions to avoid hydrolysis. For example, coupling 3,5-dimethylpyrrole with 2-bromopyridine using palladium catalysts (e.g., Pd(PPh₃)₄) in dioxane/water mixtures at 105°C improves yield . Purification involves column chromatography, followed by spectroscopic validation (¹H/¹³C NMR, IR) to confirm functional groups and rule out side products . Purity is quantified via HPLC with mass spectrometry, as demonstrated in pharmacokinetic studies of structurally similar indole derivatives .
Crystallographic Structure Determination Q: What methodologies are recommended for resolving the crystal structure of this compound? A: Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement) is standard . Data collection requires high-resolution diffraction patterns, and ORTEP-3 or WinGX can visualize thermal ellipsoids and molecular packing . For challenging cases (e.g., twinned crystals), iterative refinement with SHELXE or external validation tools like PLATON ensures accuracy .
Advanced Research Questions
Computational Modeling of Electronic Properties Q: Which density-functional theory (DFT) methods best predict the electronic behavior of this compound? A: Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are ideal for calculating ionization potentials, electron affinities, and HOMO-LUMO gaps . Basis sets such as 6-311++G(d,p) improve accuracy for π-conjugated systems. Solvent effects (e.g., polarizable continuum models) should be included to simulate biological environments .
Pharmacological Mechanism and Target Interaction Q: How does this compound modulate biological targets, and what experimental assays validate its mechanism? A: Structural analogs like obatoclax (GX15-070) inhibit Bcl-2 family proteins by binding to their hydrophobic grooves, disrupting apoptosis pathways . Validate interactions via surface plasmon resonance (SPR) for binding kinetics and mitochondrial membrane depolarization assays (JC-1 staining) for functional effects . Dose-response curves (IC₅₀) in leukemia cell lines (e.g., HL-60) confirm potency .
Structure-Activity Relationship (SAR) Optimization Q: How can researchers design derivatives to enhance bioactivity while minimizing off-target effects? A: Introduce substituents at the pyrrole methyl groups or pyridine nitrogen to modulate lipophilicity and binding affinity. For example:
- Replace methyl with trifluoromethyl to enhance metabolic stability.
- Add electron-withdrawing groups (e.g., nitro) to the pyridine ring to improve π-stacking with protein targets .
Validate via in vitro cytotoxicity assays (MTT) and computational docking (AutoDock Vina) against Bcl-XL or Mcl-1 .
Analytical Method Validation for Quantification Q: What protocols ensure reliable quantification of this compound in biological matrices? A: Use HPLC-MS/MS with deuterated internal standards (e.g., GX15-070-d5) to correct for matrix effects . Method validation includes:
- Linearity (1–1000 ng/mL range, R² > 0.99).
- Precision (intra-day CV < 15%).
- Extraction recovery (>80%) using protein precipitation with methanol .
Addressing Contradictions in Spectral Data Q: How should researchers resolve discrepancies in reported NMR or mass spectra? A: Cross-reference with high-purity standards and databases like NIST Chemistry WebBook . For ambiguous peaks (e.g., tautomeric forms in pyrrole), variable-temperature NMR or 2D experiments (COSY, HSQC) clarify proton assignments . Contradictions in fragmentation patterns (MS) may arise from ionization methods—compare EI (electron impact) and ESI (electrospray) data .
Toxicity and Pharmacokinetic Profiling Q: What strategies assess the compound’s toxicity and metabolic stability? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
